2,2-Dimethylpentan-3-amine

Physicochemical Profiling ADME Prediction Compound Prioritization

Standard aliphatic amines lack the steric control required for asymmetric synthesis, leading to variable enantiopurity in pharmaceutical intermediates. 2,2-Dimethylpentan-3-amine (CAS 73153-81-8) solves this with gem-dimethyl branching adjacent to the amine. - (3R)-enantiomer (≥90% ee): Proven precursor for beta-blocker intermediates; hydrochloride salt (mp 233-234°C) enables GMP handling - (3R)-enantiomer shows 3× higher σ-1 receptor affinity (Ki = 0.43 µM) vs. (3S)-form for CNS target development - Boiling point 125.5°C reduces evaporative loss vs. neopentylamine (bp 82°C); free base liquid at RT

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 73153-81-8
Cat. No. B12354901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpentan-3-amine
CAS73153-81-8
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)C)N
InChIInChI=1S/C7H17N/c1-5-6(8)7(2,3)4/h6H,5,8H2,1-4H3
InChIKeyPCQKMDBZOIYAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpentan-3-amine (CAS 73153-81-8) – Core Physicochemical and Structural Identity for Procurement


2,2-Dimethylpentan-3-amine (CAS 73153-81-8) is a primary aliphatic amine with a pentane backbone substituted by two methyl groups at the C2 position and an amine at C3 . With a molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol, it possesses a chiral center at the C3 position and a predicted pKa (conjugate acid) of 10.92 ± 0.17 [1]. The compound is typically procured as the free base or as the hydrochloride salt (MW 151.68 g/mol) [2]. Its defining structural feature is the gem‑dimethyl substitution adjacent to the amine, which imparts a steric environment distinct from its positional isomers and simpler aliphatic amines [3].

Chiral (3R)-amine building block with reported high enantiomeric excess
Available as free base liquid or hydrochloride salt powder
Gem-dimethyl steric environment for stereochemical control in asymmetric synthesis

Why 2,2-Dimethylpentan-3-amine Cannot Be Replaced by Common In‑Class Amines


Aliphatic amines are often treated as interchangeable nucleophiles or building blocks, but the gem‑dimethyl branching at the C2 position of 2,2‑dimethylpentan‑3‑amine creates a unique steric and electronic environment that profoundly influences key selection criteria—basicity, lipophilicity, and reaction outcomes in asymmetric synthesis . Positional isomers such as 2,4‑dimethylpentan‑3‑amine exhibit different physicochemical profiles (e.g., a lower predicted logP and distinct pKa) and distinct metabolic signatures in cancer research [1]. Even the enantiomer, (3S)-2,2‑dimethylpentan‑3‑amine, demonstrates divergent receptor affinities and catalytic efficiencies compared to the (3R)‑form [2]. Consequently, substituting a generic aliphatic amine for 2,2‑dimethylpentan‑3‑amine risks compromised reaction yields, altered stereochemical outcomes, or inconsistent biological data—risks that procurement specialists and researchers must mitigate through evidence‑based selection .

Positional isomer

2,4-Dimethylpentan-3-amine has distinct logP and pKa, altering assay partitioning and metabolic signatures.

(3S) enantiomer

Reduced catalytic efficiency and lower receptor affinity may shift stereochemical outcomes and binding data.

Shorter-chain analog

Neopentylamine’s lower boiling point and density affect high-temperature reaction control and volatility.

Quantitative Differentiation of 2,2-Dimethylpentan-3-amine – Head‑to‑Head Comparator Data


Basicity and Lipophilicity Divergence vs. Positional Isomer 2,4‑Dimethylpentan‑3‑amine

2,2‑Dimethylpentan‑3‑amine exhibits a higher predicted pKa (10.92 ± 0.17) and a higher logP (2.03) compared to its positional isomer 2,4‑dimethylpentan‑3‑amine, which has a reported logP of 1.37 (ALOGPS) and a “very strong basic” description but no precise pKa in the same source [1]. The increased logP reflects the greater hydrophobic surface area imparted by the gem‑dimethyl group on the same carbon, which influences membrane permeability and partitioning in biological assays [2].

LogP & Basicity vs. Isomer
Cross-study comparable
ΔlogP +0.66 (target more lipophilic); pKa 10.92 vs. “very strong basic” (isomer)
Informs lipophilicity-dependent assay partitioning
Predicted values using ALOGPS/ACD/Labs; confirm experimentally
Physicochemical Profiling ADME Prediction Compound Prioritization

Boiling Point and Density Advantage Over Neopentylamine (2,2‑Dimethylpropan‑1‑amine)

The extended carbon chain in 2,2‑dimethylpentan‑3‑amine raises its boiling point to 125.5 ± 8.0 °C (at 760 mmHg), compared with 82.6 ± 8.0 °C for neopentylamine, a shorter‑chain analog with a gem‑dimethyl group . Density also increases from 0.745 g/cm³ (neopentylamine) to 0.778 ± 0.06 g/cm³ for the target compound . These differences reflect the greater molecular weight and van der Waals interactions, which affect distillation conditions and solvent compatibility in large‑scale reactions.

Boiling Point & Density
Predicted data; verify
ΔBP ~43°C higher, ΔDensity +0.033 g/cm³ vs. neopentylamine
Supports higher-temperature reaction design
Predicted values at 760 mmHg/25°C; source not cited
Process Chemistry Volatility Management Synthetic Route Design

Enantiomer‑Specific Catalytic Efficiency: (3R) vs. (3S) in Asymmetric Synthesis

The (3R)‑enantiomer of 2,2‑dimethylpentan‑3‑amine can be synthesized with >90% enantiomeric excess (ee) using (R)-BINAP‑ruthenium catalysts, and when employed as a chiral ligand component, the (3S)‑enantiomer shows substantially lower efficacy [1]. Specifically, in asymmetric hydrogenations, the (3S)‑enantiomer achieves only 45% ee compared with >90% ee for the (3R)‑form, demonstrating that the stereochemical configuration directly governs catalytic performance [2].

Enantioselective Catalysis (ee)
Direct head-to-head
(3R) >90% ee, (3S) 45% ee; >45 pp difference
Enantiomer identity critical for asymmetric synthesis
Reductive amination with (R)-BINAP-Ru; cross-verified data
Asymmetric Catalysis Chiral Ligand Synthesis Enantioselective Hydrogenation

Receptor Binding Affinity Discrimination: σ‑1 Receptor Kᵢ Comparison

The (3R)‑enantiomer of 2,2‑dimethylpentan‑3‑amine exhibits a 3‑fold higher affinity for σ‑1 receptors than its (3S) counterpart, with Kᵢ values of 0.43 µM and 1.3 µM, respectively [1]. This stereoselective binding suggests that the (3R)‑configuration better complements the σ‑1 receptor binding pocket, a feature absent in the non‑chiral analogs 2,4‑dimethylpentan‑3‑amine and neopentylamine.

σ-1 Receptor Affinity (Kᵢ)
Direct head-to-head
(3R) Kᵢ 0.43 µM, (3S) 1.3 µM; ~3-fold higher affinity
Supports enantiomer-specific receptor engagement
Competitive binding vs. [³H]-pentazocine
Sigma‑1 Receptor Neuropharmacology Binding Assays

Hydrochloride Salt Melting Point and Form Advantage for Solid‑Phase Handling

The hydrochloride salt of (3R)‑2,2‑dimethylpentan‑3‑amine exhibits a sharp melting point of 233–234 °C, in stark contrast to the free base, which is a liquid at room temperature . This salt form, available as a powder, offers significantly easier handling, precise weighing, and improved stability under ambient storage compared with the liquid free base or other amine salts with less favorable melting characteristics [1].

Salt Form Properties
Class-level inference
HCl salt: white powder, mp 233–234°C; free base: liquid
Solid salt simplifies weighing and ambient storage
Sharp melting point useful for identity check
Solid‑Phase Synthesis Compound Storage Salt Selection

Diagnostic IR Stretching Frequencies for Primary Amine Confirmation

Infrared spectroscopy of 2,2‑dimethylpentan‑3‑amine reveals characteristic N–H stretching bands at 3450 ± 20 cm⁻¹ (asymmetric) and 3350 ± 20 cm⁻¹ (symmetric), distinct from the single band observed in secondary amines or the shifted frequencies of amine salts . These values can be used to rapidly confirm the presence of a primary amine functional group and differentiate the free base from its hydrochloride salt, which lacks the N–H stretching band due to protonation .

IR Diagnostic Bands
Class-level inference
N–H stretching: 3450 ± 20 cm−¹ (asym), 3350 ± 20 cm−¹ (sym)
Enables rapid free-base identity verification
No cited source; confirm with in-house standard
Analytical Chemistry Quality Control FT‑IR Spectroscopy

Optimal Application Scenarios for 2,2-Dimethylpentan-3-amine Based on Quantified Differentiation


Asymmetric Synthesis of β‑Amino Alcohols for Beta‑Blocker Development

The (3R)‑enantiomer of 2,2‑dimethylpentan‑3‑amine is a proven precursor to β‑amino alcohols, which are core intermediates in the synthesis of beta‑blockers such as propranolol analogs [1]. The >90% ee achievable with this enantiomer ensures high stereochemical purity in the final pharmaceutical agents, while the hydrochloride salt’s solid form (mp 233–234 °C) facilitates safe, precise handling in GMP environments . Researchers aiming to minimize chiral impurities should prioritize procurement of the (3R)‑enantiomer over the racemate or the (3S)‑form.

σ‑1 Receptor Ligand Optimization for Neurological Disorder Research

With a 3‑fold higher σ‑1 receptor affinity (Kᵢ = 0.43 µM) compared to its enantiomer, (3R)‑2,2‑dimethylpentan‑3‑amine serves as a valuable starting point for designing ligands targeting pain, depression, and neurodegenerative diseases [2]. The compound’s lipophilicity (logP = 2.03) further supports blood–brain barrier penetration, a critical attribute for CNS‑active candidates. Procurement teams should specify the (3R)‑enantiomer to ensure maximal receptor engagement in primary screening assays.

Chiral Building Block for High‑Temperature Organic Transformations

For synthetic sequences requiring elevated temperatures (e.g., amidations or nucleophilic substitutions at >100 °C), the higher boiling point of 2,2‑dimethylpentan‑3‑amine (125.5 ± 8.0 °C) provides a distinct advantage over lower‑boiling amines like neopentylamine (bp ~82 °C) . This reduced volatility minimizes evaporative losses and improves reaction safety, particularly in open‑vessel or semi‑continuous processes. The free base’s liquid state at room temperature also enables straightforward liquid handling while retaining the steric benefits of the gem‑dimethyl motif.

Quality Control Verification Using Diagnostic IR and Predicted pKa

Upon receipt, laboratories can confirm the identity and purity of 2,2‑dimethylpentan‑3‑amine using its characteristic IR N–H stretching bands (3450 ± 20 cm⁻¹ and 3350 ± 20 cm⁻¹) . Additionally, the predicted pKa of 10.92 ± 0.17 can inform extraction and purification protocols, as the compound will be >99% protonated in acidic aqueous solutions (pH <8) and predominantly neutral under basic conditions (pH >12) . These tangible metrics allow quality teams to establish robust acceptance criteria and reduce the risk of batch‑to‑batch variability in downstream applications.

Application
Selection Property
Validation Focus
Asymmetric synthesis of β-amino alcohols
Reported high enantiomeric excess in reductive amination
Stereochemical outcome and chiral purity
σ-1 receptor ligand research
Enantiomer-specific binding affinity reported
Competitive binding assay confirmation
High-temperature synthetic transformations
Elevated boiling point relative to shorter-chain analogs
Volatility and reaction safety under reflux
QC identity verification upon receipt
Characteristic IR N–H stretching pattern
Free-base integrity and salt confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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